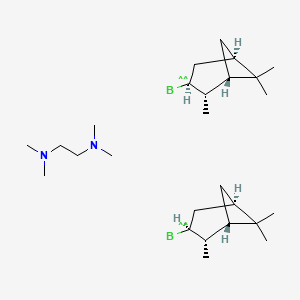CID 16211704

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Asymmetric synthesis refers to the formation of molecules with one or more chiral centers, where the desired product is preferentially formed in one specific enantiomeric form. Enantiomers are mirror image molecules with identical properties except for their interaction with polarized light and other chiral molecules. Many drugs and other biologically active molecules are only effective in one enantiomeric form.
Here are some specific research applications of (-)-Isopinocampheylborane TMEDA complex:
- Hydroboration reactions: The complex can catalyze the hydroboration of alkenes, introducing a boron atom and a hydrogen atom to the double bond in a stereoselective manner. This reaction is useful for creating new carbon-carbon bonds with defined stereochemistry.
- Reduction reactions: The complex can be used as a Lewis acid to activate carbonyl groups in aldehydes and ketones, making them more susceptible to reduction with hydride reagents. This reaction is useful for converting carbonyl groups to alcohols with control over stereochemistry.
- Aldol reactions: The complex can catalyze aldol reactions between enones (alkenes with a ketone functional group) and aldehydes or ketones. Aldol reactions are a powerful tool for carbon-carbon bond formation. The chirality of the complex can influence the stereochemical outcome of the aldol reaction.
CID 16211704, also known by its chemical formula C26H50B2N2, is a compound that belongs to the category of organoboron compounds. It features a unique structure characterized by two boron atoms and two nitrogen atoms, contributing to its distinct chemical properties. The molecular weight of CID 16211704 is approximately 412.3 grams per mole, and it is often available in a purity of around 95% for research purposes .
The chemical behavior of CID 16211704 can be attributed to its boron and nitrogen functionalities. Organoboron compounds typically undergo reactions such as:
- Nucleophilic Substitution: The presence of boron allows for nucleophilic attack, facilitating the substitution of functional groups.
- Coordination Chemistry: CID 16211704 can form complexes with various ligands due to its boron centers, which can accept electron pairs.
- Reduction Reactions: The compound may participate in reduction processes, particularly in the presence of reducing agents.
These reactions are significant in synthetic organic chemistry, enabling the modification and functionalization of the compound for various applications.
CID 16211704 can be synthesized through several methods, primarily focusing on the incorporation of boron and nitrogen into organic frameworks. Common synthesis approaches include:
- Borylation Reactions: Utilizing boron reagents to introduce boron atoms into organic substrates.
- Amine Coupling: Reacting nitrogen-containing compounds with boron intermediates to form the desired structure.
- Multi-step Synthesis: Employing a series of reactions that strategically build up the compound's complex structure.
These methods are essential for producing CID 16211704 in sufficient quantities for research and application.
CID 16211704 has several applications across various fields:
- Medicinal Chemistry: Its potential therapeutic properties make it a candidate for drug development.
- Material Science: The compound may be used in creating novel materials due to its unique chemical properties.
- Catalysis: Its ability to form complexes suggests possible applications in catalytic processes.
These applications highlight the versatility of CID 16211704 in both academic research and industrial settings.
Studies on the interactions of CID 16211704 with other molecules are crucial for understanding its biological significance. Interaction studies typically focus on:
- Protein Binding: Evaluating how CID 16211704 interacts with specific proteins, which can inform its mechanism of action.
- Receptor Activity: Investigating its potential role as a ligand for various receptors involved in cellular signaling.
- Metabolic Pathways: Analyzing how the compound influences metabolic processes within biological systems.
Such studies contribute valuable insights into the compound's functionality and potential therapeutic uses.
CID 16211704 shares similarities with other organoboron compounds, which can be compared based on their structural features and biological activities. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| CID 16211699 | C25H48B2N2 | Similar boron-nitrogen framework |
| CID 16211700 | C27H52B2N2 | Slightly larger molecular size |
| CID 16211701 | C26H50B1N3 | Contains an additional nitrogen atom |
Uniqueness of CID 16211704
While these compounds share structural similarities, CID 16211704 is unique due to its specific arrangement of two boron atoms and two nitrogen atoms, which may confer distinct reactivity patterns and biological interactions. This uniqueness positions it as a valuable candidate for further exploration in both synthetic chemistry and biological research.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








